molecular formula C22H25N3O5S B2703063 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide CAS No. 897611-50-6

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2703063
CAS No.: 897611-50-6
M. Wt: 443.52
InChI Key: OXMPPDUGGCWKJR-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperazine moiety, and a methoxyphenyl group. These structural features contribute to its diverse biological activities and potential as a pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine in dry acetonitrile under reflux conditions . This intermediate is then subjected to further reactions to introduce the benzofuran and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique pharmacological properties. Its benzofuran ring, in particular, contributes to its distinct binding affinity and selectivity for certain receptors, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-29-20-9-5-3-7-18(20)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-6-2-4-8-19(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPPDUGGCWKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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